molecular formula C20H22ClFN2O4S B11240052 N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11240052
M. Wt: 440.9 g/mol
InChI Key: SIYWJVLHVKPARF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a fluorobenzyl moiety, and a methoxyphenyl group with a chlorine substituent. Its intricate structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Substitution Reactions: The methoxyphenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: Researchers investigate its effects on biological systems, including its interactions with proteins and cellular pathways.

    Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide stands out due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-9-8-17(11-18(19)21)23-20(25)15-3-2-10-24(12-15)29(26,27)13-14-4-6-16(22)7-5-14/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

SIYWJVLHVKPARF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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